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Abstract
ODM-207 is a potent and selective, orally bioavailable small molecule inhibitor of the

Bromodomain and Extra-Terminal (BET) family of proteins.[1][2] Structurally distinct from the

classic benzodiazepine-based BET inhibitors, ODM-207 has demonstrated significant anti-

proliferative activity across a range of hematological and solid tumor models in preclinical

studies.[3][4] This technical guide provides a comprehensive overview of the chemical

structure, physicochemical properties, mechanism of action, and available experimental data

for ODM-207, intended to support further research and development efforts.

Chemical Structure and Physicochemical Properties
ODM-207 is chemically identified as 6-(3,5-dimethyl-4-isoxazolyl)-7-methoxy-3-methyl-1-(2-

pyridinylmethyl)-2(1H)-quinolinone.[5][6] Its fundamental properties are summarized in the table

below.
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Property Value Reference

Chemical Name

6-(3,5-dimethyl-4-isoxazolyl)-7-

methoxy-3-methyl-1-(2-

pyridinylmethyl)-2(1H)-

quinolinone

[5][6]

Molecular Formula C₂₂H₂₁N₃O₃ [1][5]

Molecular Weight 375.42 g/mol [1][5]

CAS Number 1801503-93-4 [1][5]

SMILES

COC1=C(C=C2C=C(C)C(=O)

N(CC3=CC=CC=N3)C2=C1)C

4=C(C)ON=C4C

[1]

Solubility

DMSO: 38 mg/mL (101.21

mM); Ethanol: 4 mg/mL;

Water: Insoluble

[1]

Storage Stability ≥ 4 years at -20°C as a solid [5]

Mechanism of Action
ODM-207 functions as a pan-inhibitor of the BET family of proteins, which includes BRD2,

BRD3, BRD4, and the testis-specific BRDT.[2][7] These proteins are epigenetic "readers" that

play a crucial role in regulating gene transcription.

The core mechanism involves the following steps:

Binding to Acetylated Lysine: BET proteins recognize and bind to acetylated lysine residues

on histone tails through their tandem bromodomains.[7]

Recruitment of Transcriptional Machinery: This binding event facilitates the recruitment of

transcriptional regulators, such as the positive transcription elongation factor b (P-TEFb), to

chromatin.

Gene Transcription: The assembled complex then promotes the transcription of target genes,

many of which are key oncogenes like c-MYC and other drivers of cell proliferation and
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survival.[3]

ODM-207 competitively binds to the acetylated lysine-binding pockets of the BET

bromodomains.[2][6] This prevents the tethering of BET proteins to chromatin, thereby

disrupting the downstream transcriptional activation of their target oncogenes.[2][6] This leads

to cell cycle arrest, cellular senescence, and apoptosis in susceptible cancer cells.[3][4]
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Caption: Mechanism of action of ODM-207 as a BET inhibitor.
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Preclinical and Clinical Data
In Vitro Activity
ODM-207 has demonstrated potent anti-proliferative effects across a wide array of cancer cell

lines.

Cell Line Type Effect IC₅₀ Reference

Cutaneous Apocrine

Sweat Gland

Carcinoma

Potent DNA damage

response
2.12 µM [1]

Human Metastatic

Apocrine Sweat Gland

Cancer

Reduced proliferation 1.99 µM [5]

PALB2-deficient

Sweat Gland Cancer

(with Olaparib)

Decreased

proliferation, induced

DNA double-strand

breaks

650 nM [5]

Various Hematological

and Solid Tumors

Potent inhibition of cell

viability
Not specified [4]

ER+ Breast Cancer

Inhibition of

proliferation, G0/G1

cell cycle arrest

Not specified [8]

Prostate Cancer

(VCaP, 22Rv1)

Attenuated cell

growth, c-Myc

downregulation

Not specified [3]

In Vivo Activity
Oral administration of ODM-207 has shown significant tumor growth inhibition in various

xenograft models, including those for prostate and breast cancer, at well-tolerated doses.[3][4]

[8]

Clinical Trial Data
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A first-in-human, open-label, Phase 1 study (NCT03035591) evaluated the safety,

pharmacokinetics, and preliminary anti-tumor activity of ODM-207 in patients with selected

solid tumors.[7][9][10]

Parameter Finding Reference

Study Population

35 patients with selected solid

tumors, including 12 with

castrate-resistant prostate

cancer

[7][9]

Dosing Oral, once daily [7][9]

Maximum Tolerated Dose
2 mg/kg (limited by cumulative

toxicity)
[7][9]

Dose-Limiting Toxicity Intolerable fatigue [7][9]

Common Adverse Events

Thrombocytopenia, asthenia,

nausea, anorexia, diarrhea,

fatigue, vomiting

[7][9]

Efficacy
No partial or complete

responses were observed
[7][9]

Conclusion

ODM-207 showed increasing

exposure with dose escalation

and was safe up to 2 mg/kg

but had a narrow therapeutic

window.

[7][9][10]

Pharmacokinetics

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 12 Tech Support

https://www.benchchem.com/product/b3028270?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7722752/
https://pubmed.ncbi.nlm.nih.gov/32989226/
https://ouci.dntb.gov.ua/en/works/45Eaqj34/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7722752/
https://pubmed.ncbi.nlm.nih.gov/32989226/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7722752/
https://pubmed.ncbi.nlm.nih.gov/32989226/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7722752/
https://pubmed.ncbi.nlm.nih.gov/32989226/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7722752/
https://pubmed.ncbi.nlm.nih.gov/32989226/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7722752/
https://pubmed.ncbi.nlm.nih.gov/32989226/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7722752/
https://pubmed.ncbi.nlm.nih.gov/32989226/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7722752/
https://pubmed.ncbi.nlm.nih.gov/32989226/
https://ouci.dntb.gov.ua/en/works/45Eaqj34/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3028270?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Finding Reference

Absorption
Slow absorption with a median

Tₘₐₓ between 2 and 6 hours
[7]

Food Effect

Plasma exposure (AUC₀₋₂₄)

was 1.5-fold higher under fed

conditions compared to

fasting.

[7]

Metabolism

The main metabolite is a

demethylation product of

ODM-207.

[7]

Experimental Protocols
In Vitro Cell Proliferation Assay
This protocol provides a general workflow for assessing the anti-proliferative effects of ODM-
207.
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Caption: Workflow for an in vitro cell proliferation assay.
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Methodology:

Cancer cells are seeded into 96-well plates at an appropriate density and allowed to adhere

overnight.

The following day, the cells are treated with a serial dilution of ODM-207.

After an incubation period of 48 to 96 hours, a cell viability reagent is added to the wells.[1]

[4]

The signal (e.g., luminescence or absorbance) is measured using a plate reader.

The data is normalized to vehicle-treated controls, and the half-maximal inhibitory

concentration (IC₅₀) is calculated using non-linear regression analysis.

Western Blot for c-Myc Expression
This protocol outlines the steps to validate the on-target effect of ODM-207 by measuring the

downregulation of c-Myc.

Methodology:

Prostate cancer cells (e.g., VCaP) are treated with ODM-207 or a vehicle control for a

specified time (e.g., 24 hours).

Cells are harvested and lysed to extract total protein.

Protein concentration is determined using a BCA assay.

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF

membrane.

The membrane is blocked and then incubated with primary antibodies against c-Myc and a

loading control (e.g., β-actin).

After washing, the membrane is incubated with a corresponding HRP-conjugated secondary

antibody.
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The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

Band intensities are quantified to determine the relative change in c-Myc expression.[3]

Phase 1 Clinical Trial Design
The NCT03035591 study followed a standard design for a first-in-human dose-escalation trial.
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Caption: Logical flow of the NCT03035591 Phase 1 clinical trial.
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Methodology: The study consisted of a dose-escalation part and a food-effect evaluation.[7][9]

Dose Escalation: A 3+3 design was employed where patients received oral ODM-207 once

daily in 28-day cycles. Cohorts of 3-6 patients were enrolled at escalating dose levels until

the maximum tolerated dose (MTD) was determined.[7]

Food Effect: A separate cohort of patients received a single dose of ODM-207 under fasted

conditions, followed by a washout period, and then another dose after a light breakfast to

evaluate the effect of food on the drug's pharmacokinetics.[7]

Conclusion
ODM-207 is a novel, potent BET bromodomain inhibitor with a well-defined mechanism of

action and demonstrated preclinical anti-tumor activity. While the initial Phase 1 clinical trial

indicated a narrow therapeutic window and limited single-agent efficacy in the patient

populations studied, the compound remains a valuable tool for epigenetic research.[7][9]

Further investigation into combination therapies, such as with PARP inhibitors or CDK4/6

inhibitors, may unlock its therapeutic potential.[5][8] The detailed data and protocols presented

in this guide serve as a resource for scientists and researchers dedicated to advancing cancer

epigenetics and drug development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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